molecular formula C7H7FN4OS B066673 5-Ethoxy-7-fluoro-[1,2,4]triazolo[4,3-c]pyrimidine-3(2H)-thione CAS No. 166524-68-1

5-Ethoxy-7-fluoro-[1,2,4]triazolo[4,3-c]pyrimidine-3(2H)-thione

Cat. No. B066673
M. Wt: 214.22 g/mol
InChI Key: CEDLKUWEKFRXRC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Ethoxy-7-fluoro-[1,2,4]triazolo[4,3-c]pyrimidine-3(2H)-thione, also known as EFT-508, is a small molecule inhibitor that targets the enzyme FAK (Focal Adhesion Kinase). FAK is a non-receptor tyrosine kinase that plays a crucial role in cellular signaling pathways, including cell adhesion, migration, proliferation, and survival. Overexpression of FAK has been linked to various types of cancer, making it an attractive target for cancer therapy.

Mechanism Of Action

5-Ethoxy-7-fluoro-[1,2,4]triazolo[4,3-c]pyrimidine-3(2H)-thione binds to the ATP-binding site of FAK, inhibiting its kinase activity and downstream signaling pathways. This leads to a decrease in cancer cell proliferation, migration, and survival. 5-Ethoxy-7-fluoro-[1,2,4]triazolo[4,3-c]pyrimidine-3(2H)-thione has also been shown to induce apoptosis (programmed cell death) in cancer cells.

Biochemical And Physiological Effects

5-Ethoxy-7-fluoro-[1,2,4]triazolo[4,3-c]pyrimidine-3(2H)-thione has been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life. In preclinical studies, 5-Ethoxy-7-fluoro-[1,2,4]triazolo[4,3-c]pyrimidine-3(2H)-thione has demonstrated anti-tumor activity in various types of cancer, including breast, lung, and pancreatic cancer. 5-Ethoxy-7-fluoro-[1,2,4]triazolo[4,3-c]pyrimidine-3(2H)-thione has also been shown to inhibit cancer cell migration and invasion, suggesting a potential role in preventing metastasis.

Advantages And Limitations For Lab Experiments

5-Ethoxy-7-fluoro-[1,2,4]triazolo[4,3-c]pyrimidine-3(2H)-thione has several advantages for lab experiments, including its potency and selectivity for FAK, as well as its favorable pharmacokinetic profile. However, 5-Ethoxy-7-fluoro-[1,2,4]triazolo[4,3-c]pyrimidine-3(2H)-thione may have limitations in terms of its specificity for FAK, as it may also inhibit other kinases with similar ATP-binding sites. Additionally, 5-Ethoxy-7-fluoro-[1,2,4]triazolo[4,3-c]pyrimidine-3(2H)-thione may have off-target effects that could affect the interpretation of experimental results.

Future Directions

For 5-Ethoxy-7-fluoro-[1,2,4]triazolo[4,3-c]pyrimidine-3(2H)-thione research include investigating its potential for combination therapy with other anti-cancer agents, as well as its use in different types of cancer. Further studies are needed to better understand the mechanism of action of 5-Ethoxy-7-fluoro-[1,2,4]triazolo[4,3-c]pyrimidine-3(2H)-thione and its effects on cancer cell signaling pathways. Additionally, the development of more specific FAK inhibitors may provide additional therapeutic options for cancer patients.

Scientific Research Applications

5-Ethoxy-7-fluoro-[1,2,4]triazolo[4,3-c]pyrimidine-3(2H)-thione has been shown to be a potent inhibitor of FAK in various types of cancer, including breast, lung, and pancreatic cancer. In preclinical studies, 5-Ethoxy-7-fluoro-[1,2,4]triazolo[4,3-c]pyrimidine-3(2H)-thione has demonstrated anti-tumor activity, both as a single agent and in combination with other therapies. 5-Ethoxy-7-fluoro-[1,2,4]triazolo[4,3-c]pyrimidine-3(2H)-thione has also been shown to inhibit cancer cell migration and invasion, suggesting a potential role in preventing metastasis.

properties

CAS RN

166524-68-1

Product Name

5-Ethoxy-7-fluoro-[1,2,4]triazolo[4,3-c]pyrimidine-3(2H)-thione

Molecular Formula

C7H7FN4OS

Molecular Weight

214.22 g/mol

IUPAC Name

5-ethoxy-7-fluoro-2H-[1,2,4]triazolo[4,3-c]pyrimidine-3-thione

InChI

InChI=1S/C7H7FN4OS/c1-2-13-6-9-4(8)3-5-10-11-7(14)12(5)6/h3H,2H2,1H3,(H,11,14)

InChI Key

CEDLKUWEKFRXRC-UHFFFAOYSA-N

SMILES

CCOC1=NC(=CC2=NNC(=S)N21)F

Canonical SMILES

CCOC1=NC(=CC2=NNC(=S)N21)F

synonyms

1,2,4-Triazolo[4,3-c]pyrimidine-3(2H)-thione,5-ethoxy-7-fluoro-(9CI)

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A mixture containing approximately 5.2 g (30 mmol) of 2-ethoxy-4-fluoro-6-hydrazinopyrimidine in a solvent composed of 50 mL of acetonitrile and 15 mL of water was prepared and to this was added 6.4 mL (107 mmol) of carbon disulfide at ambient temperature with stirring. The heterogeneous white mixture became a pale yellow solution after about 10 min and then 3.8 mL of 30 percent aqueous hydrogen peroxide (37 mmol) and 3.2 mL of water were added over a 30-min period with stirring and cooling to hold the temperature at about 25° C. The mixture was allowed to react another 10 min and then 3.22 g (32 mmol) of triethylamine was added and the resulting mixture filtered to remove sulfur. The filtrate was acidified with 10 mL of 3.75N hydrochloric acid (38 mmol). The resulting mixture was filtered to recover the precipitate that formed. This was washed with water and dried to obtain 4.4 g (66 percent of theory) of the title compound of 97 percent purity as a light beige solid melting at 170° C. Considerable product remained in the filtrate.
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5.2 g
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6.4 mL
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3.2 mL
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3.22 g
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10 mL
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15 mL
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50 mL
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Synthesis routes and methods II

Procedure details

A 1.74 g (10 mmol) sample of 2-ethoxy-4-fluoro-6-hydrazinopyrimidine was dissolved in 20 mL of absolute ethanol and 2.84 g (37 mmol) of carbon disulfide and 3.20 g (10 mmol) of 21 percent by weight sodium ethoxide were added. The mixture was heated at reflux with stirring for 3 hours and then was cooled by adding 20 mL of ice water. The mixture was then acidified to a pH of about 2 by adding 2 mL of 6.25N hydrochloric acid diluted to 8 mL with water. The yellow precipitate that formed was recovered by filtration, washed with water, and dried to obtain 0.85 g (40 percent of theory) of 5-ethoxy-7-fluoro-1,2,4-triazolo[4,3-c]pyrimidine-3(2H)-thione. The proton and carbon NMR spectra of this material were consistent with its assigned structure.
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2.84 g
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